molecular formula C7H7FINO2S B13077755 3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide

3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide

Cat. No.: B13077755
M. Wt: 315.11 g/mol
InChI Key: MXVREXCBOVHOPL-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide is a high-purity chemical building block designed for research applications, particularly in medicinal chemistry and organic synthesis. This compound features a benzene sulfonamide core that is strategically functionalized with both fluorine and iodine substituents, making it a versatile intermediate for constructing more complex molecules. The iodine atom serves as an excellent handle for further cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for rapid diversification of the aromatic ring. The fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity, which is valuable in the design of bioactive compounds. Furthermore, the N-methyl sulfonamide group is a privileged structure found in many pharmacologically active agents, including enzyme inhibitors and receptor antagonists. Researchers can leverage this compound in the exploration and development of new therapeutic candidates, as well as in the synthesis of specialized materials. Its unique structure makes it suitable for creating compound libraries for high-throughput screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C7H7FINO2S

Molecular Weight

315.11 g/mol

IUPAC Name

3-fluoro-2-iodo-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H7FINO2S/c1-10-13(11,12)6-4-2-3-5(8)7(6)9/h2-4,10H,1H3

InChI Key

MXVREXCBOVHOPL-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting from a benzene derivative. One common method includes:

Industrial Production Methods

While specific industrial production methods for 3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reactions and reagents used. For example, in a substitution reaction with an amine, the iodine atom would be replaced by the amine group, forming a new amine derivative.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
One of the notable applications of 3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide is its potential as an antiviral agent. Research has indicated that sulfonamides can inhibit viral replication, making them candidates for developing treatments against viral infections, including hepatitis C virus (HCV) and other RNA viruses. The compound's structural features may enhance binding affinity to viral targets, contributing to its efficacy as an antiviral drug .

Inhibitors of Enzymatic Activity
The compound has been studied for its role as an inhibitor of specific enzymes involved in disease processes. For instance, modifications of the sulfonamide moiety have been shown to improve interactions with target proteins in enzymatic pathways, which can lead to the development of novel therapeutic agents .

Organic Synthesis

Building Block for Complex Molecules
3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This property is particularly useful in synthesizing complex heterocyclic compounds that are relevant in pharmaceuticals and agrochemicals .

Data Table: Synthetic Applications

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionAqueous NaOH85
Suzuki CouplingPd catalyst, base75
CyclizationGold catalyst67

Materials Science

Fluorinated Materials
The incorporation of fluorine into organic compounds often enhances their physical properties, such as stability and lipophilicity. Compounds like 3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide are explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The fluorinated structure contributes to the electronic properties necessary for these applications .

Case Study 1: Antiviral Development

A study investigating the antiviral properties of sulfonamide derivatives demonstrated that modifications similar to those found in 3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide significantly increased potency against HCV. The research highlighted the importance of structural optimization for enhancing biological activity .

Case Study 2: Synthesis of Heterocycles

In a synthetic chemistry context, researchers utilized 3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide to construct a library of indole derivatives through palladium-catalyzed reactions. The results showed high yields and selectivity, showcasing the compound's utility in generating complex molecular architectures .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine and iodine atoms can also participate in halogen bonding, further affecting the compound’s interactions and pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of 3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide with related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide F (3), I (2), N-methyl (1) C₇H₆FINO₂S 313.10 Potential agrochemical/medicinal use
3-Chloro-4-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide Cl (3), F (4), triazole (side chain) C₁₃H₁₆ClFN₄O₂S 346.81 Synthetic intermediate, bioactive
3-Amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide NH₂ (3), F (4), cyclopropyl (N) C₉H₁₁FN₂O₂S 230.26 Hydrogen-bonding capability
4-Methyl-N-(3-oxocyclopentyl)benzenesulfonamide CH₃ (4), cyclopentanone (N) C₁₂H₁₅NO₃S 253.31 Hypervalent iodine catalysis product (39% yield)
N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methylbenzenesulfonamide F (4-fluorobenzyl), spiro ring C₂₃H₂₄FN₃O₄S 473.52 Crystallographic study (X-ray)

Key Differences and Trends

Fluorine, common in all compounds, improves metabolic stability and electronegativity .

Substituent Diversity :

  • The triazole group in introduces heterocyclic complexity, likely enhancing binding to biological targets. In contrast, the cyclopropyl group in reduces steric hindrance while maintaining rigidity .

Synthetic Challenges: The hypervalent iodine-mediated synthesis of achieved a moderate yield (39%), suggesting challenges in introducing iodine or cyclopentanone groups. The target compound’s synthesis may face similar hurdles due to iodine’s reactivity .

Applications: Sulfonamides with halogenated aryl groups (e.g., ) are frequently used as pesticides.

Research Findings and Data

Spectroscopic and Crystallographic Insights

  • X-ray Crystallography : Compounds like demonstrate that fluorinated benzyl groups and spiro rings influence crystal packing via C–H···O and π-π interactions. Similar analysis for the target compound could reveal iodine’s role in lattice stabilization .
  • Mass Spectrometry : HRMS data for (C₁₆H₂₅NNaO₄S, observed m/z 350.1398) highlights precision in characterizing sulfonamide derivatives, a method applicable to the target compound .

Thermodynamic and Solubility Trends

  • Molecular Weight vs. Solubility : Higher molecular weight compounds (e.g., , 473.52 g/mol) typically exhibit lower aqueous solubility. The target compound’s moderate molecular weight (313.10 g/mol) may balance lipophilicity and solubility .

Biological Activity

Overview

3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.

Synthesis

The synthesis of 3-fluoro-2-iodo-N-methylbenzene-1-sulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with methylamine. This reaction is conducted under controlled conditions to ensure high yield and purity of the final product. The compound can undergo various chemical reactions, including substitution, oxidation, and hydrolysis, which can modify its biological activity.

The biological activity of 3-fluoro-2-iodo-N-methylbenzene-1-sulfonamide is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis, which is essential for bacterial growth. The introduction of fluorine and iodine atoms can enhance the compound's lipophilicity and binding affinity to these targets, potentially increasing its efficacy .

Biological Activity

Research has demonstrated that 3-fluoro-2-iodo-N-methylbenzene-1-sulfonamide exhibits various biological activities:

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. In vitro studies have shown that compounds similar to 3-fluoro-2-iodo-N-methylbenzene-1-sulfonamide exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, a related sulfonamide demonstrated minimum inhibitory concentrations (MIC) against Escherichia coli and Staphylococcus aureus in the range of 62.5 µg/mL .

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives can possess anticancer activity. For example, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism involves inducing apoptosis and cell cycle arrest at specific phases (G1/S and G2/M) .

Case Studies

Several case studies have explored the biological efficacy of sulfonamide derivatives:

  • Anticancer Activity : A study on novel sulfonamide derivatives revealed that certain compounds exhibited cytotoxicity against cancer cell lines with IC50 values significantly lower than standard chemotherapeutics. The most active compounds induced apoptosis through upregulation of p21 and p27 proteins, which are critical for cell cycle regulation .
  • Molecular Docking Studies : In silico studies using molecular docking techniques have shown that 3-fluoro-2-iodo-N-methylbenzene-1-sulfonamide has favorable binding interactions with PPARγ receptors, suggesting potential as a PPAR ligand. The docking scores indicated strong interactions comparable to known PPAR agonists .

Comparative Analysis

Comparative studies between 3-fluoro-2-iodo-N-methylbenzene-1-sulfonamide and other sulfonamides highlight the influence of substituents on biological activity:

CompoundAntibacterial ActivityAnticancer ActivityBinding Affinity (kcal/mol)
3-Fluoro-2-iodo-N-methylbenzeneModerateHigh-10.55
N-MethylbenzenesulfonamideLowModerate-9.00
3-Chloro-N-methylbenzeneModerateLow-8.50

This table illustrates how modifications in the chemical structure can significantly affect the biological properties of sulfonamides.

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